2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide
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Overview
Description
“2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure features a cyano group, a hydroxy-dimethylphenyl group, and a prop-2-enamide moiety, which could contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the hydroxy-dimethylphenyl intermediate: This step may involve the alkylation of a phenol derivative to introduce the dimethyl groups.
Introduction of the cyano group: This could be achieved through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the prop-2-enamide moiety: This step may involve the reaction of an appropriate amine with an acrylate derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide” may undergo various types of chemical reactions, including:
Oxidation: The hydroxy group could be oxidized to a carbonyl group under suitable conditions.
Reduction: The cyano group could be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group could participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or esters.
Scientific Research Applications
“2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide” could have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of “2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide” would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-hydroxyphenyl)-N-(prop-2-en-1-yl)prop-2-enamide
- 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide
Uniqueness
“2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide” is unique due to the presence of both the cyano and prop-2-enamide groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-4-5-17-15(19)13(9-16)8-12-6-10(2)14(18)11(3)7-12/h4,6-8,18H,1,5H2,2-3H3,(H,17,19)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAMDMISURRSRV-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C#N)/C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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